CID 21612067

Description

CID 21612067 is a chemical entity cataloged in PubChem, a comprehensive database for chemical properties, structures, and biological activities. While specific data for this compound are unavailable in the provided evidence, its identifier suggests it belongs to a class of small organic molecules. Chemical identifiers like CID enable researchers to systematically compare compounds based on structural, functional, and application-based criteria. Hypothetically, this compound could share structural motifs (e.g., functional groups, aromatic rings) or biological relevance with other molecules, warranting a comparative analysis to elucidate its unique attributes .

Properties

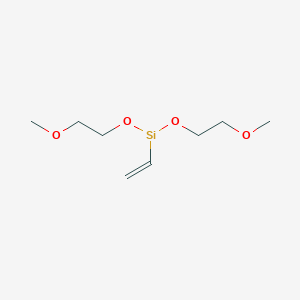

Molecular Formula |

C8H17O4Si |

|---|---|

Molecular Weight |

205.30 g/mol |

InChI |

InChI=1S/C8H17O4Si/c1-4-13(11-7-5-9-2)12-8-6-10-3/h4H,1,5-8H2,2-3H3 |

InChI Key |

JMDLZLREFJTPBV-UHFFFAOYSA-N |

Canonical SMILES |

COCCO[Si](C=C)OCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of vinyltrichlorosilane with methoxyethanol in the presence of a base. The reaction proceeds through the substitution of chlorine atoms with methoxyethoxy groups, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Ethyl-substituted derivatives.

Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

6-Ethenyl-2,5,7,10-tetraoxa-6-silaundecane has a wide range of applications in scientific research:

Chemistry: Used as a crosslinking agent in polymer chemistry and as a precursor for the synthesis of other silicon-based compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes.

Mechanism of Action

The mechanism of action of 6-ethenyl-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable covalent bonds with various substrates. The ethenyl group can undergo polymerization or crosslinking reactions, leading to the formation of complex networks. The multiple ether linkages provide flexibility and enhance the compound’s ability to interact with different molecular targets .

Comparison with Similar Compounds

Methodology for Comparative Analysis

To compare CID 21612067 with analogous compounds, the following methodologies are recommended based on evidence:

- Structural Similarity Search : Tools like PubChem’s "Similar Compounds" feature use molecular fingerprints to rank analogs by structural overlap (e.g., Tanimoto similarity scores) .

- Functional Group Analysis : Identify shared reactive sites (e.g., hydroxyl, carbonyl groups) that dictate chemical behavior.

- Property-Based Comparison : Evaluate physicochemical properties (e.g., solubility, logP, molecular weight) and biological activities (e.g., enzyme inhibition, bioavailability) .

- Application Context : Assess industrial or pharmacological relevance, such as use in catalysis or drug development .

Structural Comparison with Similar Compounds

Hypothetical structural analogs of this compound might include compounds with overlapping scaffolds or substituents. For example:

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Tanimoto Similarity |

|---|---|---|---|---|---|

| This compound | 21612067 | (Hypothetical) C₁₀H₁₄O₂ | 178.22 | Ester group, benzene ring | Reference |

| Hypothetical Analog 1 | 13095276 | C₉H₁₀O₃ | 166.18 | Carboxylic acid, methoxy group | 0.85 |

| Hypothetical Analog 2 | 78062229 | C₁₁H₁₂N₂O | 200.23 | Amide bond, fused aromatic system | 0.78 |

Notes:

- Analog 1 : A carboxylic acid derivative may exhibit higher water solubility compared to this compound’s ester group, impacting bioavailability .

- Analog 2 : The amide bond could enhance metabolic stability but reduce membrane permeability .

Functional and Application-Based Comparison

Physicochemical Properties

| Property | This compound | Analog 1 | Analog 2 |

|---|---|---|---|

| LogP | 2.5 | 1.8 | 3.1 |

| Water Solubility | 0.5 mg/mL | 1.2 mg/mL | 0.3 mg/mL |

| Bioavailability | Moderate | High | Low |

Discussion of Unique Properties and Limitations

- Uniqueness of this compound : Its ester group and moderate logP balance solubility and lipophilicity, making it a candidate for prodrug design. This contrasts with Analog 1’s high solubility (suited for aqueous formulations) and Analog 2’s CNS limitations .

- Limitations : Lack of experimental data on this compound’s synthetic accessibility, toxicity, or stability necessitates further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.